N-(butan-2-yl)-2-chloro-4-nitrobenzamide
Description
N-(butan-2-yl)-2-chloro-4-nitrobenzamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a chlorine atom at position 2, a nitro group at position 4, and a butan-2-yl (sec-butyl) group attached via the amide nitrogen. The molecular formula is C₁₁H₁₂ClN₂O₃, with a molecular weight of 255.69 g/mol. This compound belongs to the nitrobenzamide class, known for applications in pharmaceuticals, agrochemicals, and materials science due to its electronic and steric properties.
Properties
IUPAC Name |
N-butan-2-yl-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-7(2)13-11(15)9-5-4-8(14(16)17)6-10(9)12/h4-7H,3H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPEURLBWFBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-chloro-4-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated product is then subjected to alkylation with butan-2-yl bromide in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(butan-2-yl)-2-chloro-4-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the butan-2-yl group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-chloro-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemistry: N-(butan-2-yl)-2-chloro-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-chloro-4-nitrobenzamide is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the nitro and chloro groups. These substituents can affect the compound’s binding affinity and reactivity, leading to various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the benzamide ring significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogues:
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide
- Molecular Formula : C₁₃H₈ClN₃O₅
- Molecular Weight : 321.67 g/mol
- Key Differences: The nitro group is at position 5 on the aniline ring instead of position 3.
N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-chloro-4-nitrobenzamide (Y032-3370)
- Molecular Formula : C₁₇H₁₈ClN₃O₅S
- Molecular Weight : 411.86 g/mol
- Key Differences : Incorporation of a sulfamoylphenyl group replaces the sec-butylamide. The sulfonamide moiety introduces hydrogen-bonding capacity, which may enhance solubility and target specificity compared to the simpler sec-butyl group .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Molecular Formula : C₂₁H₁₃ClN₄O₃S
- Molecular Weight : 436.87 g/mol
- This structural complexity is associated with fluorescence properties, as benzothiazoles are common fluorophores in spectroscopic studies .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
